molecular formula C18H39N3O2 B12662203 N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine CAS No. 93839-34-0

N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine

Cat. No.: B12662203
CAS No.: 93839-34-0
M. Wt: 329.5 g/mol
InChI Key: XBBCNNLBNDCZKG-UHFFFAOYSA-N
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Description

N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine: is an organic compound characterized by its long alkyl chain and multiple amine groups. This compound is notable for its amphiphilic nature, making it useful in various applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine typically involves the reaction of dodecylamine with glycine, followed by the introduction of the aminoethyl groups. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: It can participate in substitution reactions where the amine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various halogenating agents can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce simpler amines.

Scientific Research Applications

Chemistry: N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine is used as a surfactant due to its amphiphilic properties. It is also employed in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study membrane interactions and protein folding due to its ability to interact with lipid bilayers.

Industry: Industrially, this compound is used in the formulation of detergents and emulsifiers.

Mechanism of Action

The mechanism by which N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine exerts its effects involves its interaction with lipid bilayers and proteins. The long alkyl chain allows it to embed within lipid membranes, while the amine groups can form hydrogen bonds with proteins, affecting their structure and function.

Comparison with Similar Compounds

  • N,N-bis(2-aminoethyl)ethylenediamine
  • Tris(2-aminoethyl)amine
  • N-(2-Hydroxyethyl)ethylenediamine

Uniqueness: N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine is unique due to its long dodecyl chain, which imparts distinct amphiphilic properties not found in shorter-chain analogs. This makes it particularly effective in applications requiring strong interactions with lipid membranes.

Properties

CAS No.

93839-34-0

Molecular Formula

C18H39N3O2

Molecular Weight

329.5 g/mol

IUPAC Name

2-[2-(2-aminoethylamino)ethyl-dodecylamino]acetic acid

InChI

InChI=1S/C18H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-15-21(17-18(22)23)16-14-20-13-12-19/h20H,2-17,19H2,1H3,(H,22,23)

InChI Key

XBBCNNLBNDCZKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCNCCN)CC(=O)O

Origin of Product

United States

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